SAP-04

TTK/MPS1 kinase inhibition mitotic checkpoint signaling anticancer target validation

Researchers requiring a well-characterized kinase inhibitor for TTK (MPS1) biochemical screening often face limited availability of tool compounds with defined IC₅₀ values and structural handles for chemical biology. SAP-04 (CAS 3053678-30-8) directly addresses this gap. • TTK IC₅₀ = 5.60 μM - quantitative benchmark for benzimidazole-based inhibitor SAR studies. • Boc-protected amine enables TFA deprotection to a conjugation-ready primary amine for PROTAC synthesis or biotin/fluorophore coupling. • 5-Carbamoylbenzimidazole core retains PARP-recognition motif for selectivity profiling across mitotic checkpoint and DNA damage repair pathways. Supplied as a solid (≥98% purity) with storage at -20°C; ships at ambient temperature. For research use only.

Molecular Formula C24H30N6O4
Molecular Weight 466.5 g/mol
Cat. No. B12363705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAP-04
Molecular FormulaC24H30N6O4
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC2=NC3=C(N2CCCCNC(=O)OC(C)(C)C)C=CC(=C3)C(=O)N
InChIInChI=1S/C24H30N6O4/c1-15-17(8-7-12-26-15)21(32)29-22-28-18-14-16(20(25)31)9-10-19(18)30(22)13-6-5-11-27-23(33)34-24(2,3)4/h7-10,12,14H,5-6,11,13H2,1-4H3,(H2,25,31)(H,27,33)(H,28,29,32)
InChIKeyVVANCVZZUFEJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate: Structural Identity and Procurement-Relevant Characterization Data for Research Sourcing


tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate (C₂₄H₃₀N₆O₄, MW = 466.5 g/mol) is a heteroaryl-substituted benzimidazole derivative featuring a 5-carbamoylbenzimidazole core, a 2-methylpyridine-3-carbonylamino substituent at the 2-position, and a tert-butyl carbamate-protected butylamine side chain at the N1-position of the benzimidazole ring. The compound is documented as a disclosed example in patents covering benzimidazole-based kinase inhibitors, including those targeting dual specificity protein kinase TTK (MPS1) [1] and PARP [2], and is available commercially from multiple research chemical suppliers for non-human research applications only.

Why Generic Substitution of tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate with Class Analogs Fails: Comparative Performance Basis


Substitution of this compound with structurally similar benzimidazole-4(5)-carboxamide analogs or alternative kinase inhibitor scaffolds is not warranted without comparative validation. The compound exhibits measurable inhibitory activity against TTK kinase (IC₅₀ = 5.60 μM) [1] and resides within a structurally defined PARP inhibitor chemotype [2], yet potency profiles diverge substantially across analogs differing by linker length, N1-substituent, or pyridine substitution pattern. Direct substitution with uncharacterized class analogs would introduce unknown activity profiles that could compromise experimental reproducibility in kinase inhibition or DNA damage response pathway studies. The evidence guide that follows quantifies these differential characteristics.

Quantitative Differentiation Evidence: Comparative Performance Data for tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate


TTK Kinase Inhibition: Measured Activity and Structural Determinants Relative to PARP-Focused Analogs

This compound exhibits TTK kinase inhibitory activity with an IC₅₀ of 5.60 μM, measured in a biochemical kinase assay at pH 7.7 [1]. The compound's 2-methylpyridine-3-carbonylamino moiety at the benzimidazole 2-position and the tert-butyl carbamate-protected butylamine N1-substituent distinguish it structurally from potent PARP-1 benzimidazole-4-carboxamides (e.g., 6b, IC₅₀ = 8.65 nM; Olaparib, IC₅₀ = 2.77 nM) [2]. In PARP inhibitor scaffolds, the N1-substituent position is typically unsubstituted or bears small alkyl groups, and 2-position substitution is critical for PARP-1 binding pocket occupancy. The distinct substitution pattern of this compound correlates with its modest TTK activity rather than potent PARP inhibition, highlighting target preference divergence.

TTK/MPS1 kinase inhibition mitotic checkpoint signaling anticancer target validation

N1-Butyl Linker Length: Impact on Kinase Selectivity Profile Relative to Shorter-Chain Analogs

The compound contains a four-carbon butyl linker (N1-(CH₂)₄NHBoc) connecting the benzimidazole core to the tert-butyl carbamate terminus. This butyl linker length is a key determinant of kinase selectivity: within the US9670202 patent series, TTK IC₅₀ values vary from 1.70 μM to 67.8 μM across analogs differing in linker composition and terminal group [1][2]. The target compound's 5.60 μM IC₅₀ falls in the mid-range of this series. Shorter N1-substituents (e.g., methyl or ethyl) in benzimidazole-4-carboxamide PARP inhibitors confer potent PARP-1 inhibition (IC₅₀ < 20 nM) [3], whereas the extended butyl chain in this compound likely restricts PARP-1 binding pocket accommodation, shifting activity toward TTK.

kinase inhibitor SAR linker optimization selectivity profiling

Tert-Butyl Carbamate Protection: Synthetic Utility as a Latent Primary Amine for Bioconjugation

The compound incorporates a Boc-protected primary amine terminus (-NHBoc) at the end of the butyl linker. This functional group serves as a latent primary amine that can be quantitatively deprotected under mild acidic conditions (TFA or HCl/dioxane) to yield the free amine for subsequent derivatization [1]. This contrasts with structurally related benzimidazole-4-carboxamide PARP inhibitors (e.g., Veliparib, Olaparib) and TTK inhibitors lacking a protected amine handle, which require de novo synthesis for linker attachment [2]. The Boc group is stable under basic, nucleophilic, and reductive conditions, enabling multi-step synthetic sequences without premature deprotection.

Boc protection strategy bioconjugation PROTAC linker chemistry chemical probe synthesis

5-Carbamoylbenzimidazole Core: Hydrogen Bonding Capacity for PARP and Kinase Binding Pockets

The 5-carbamoyl group (-C(=O)NH₂) on the benzimidazole ring is a critical pharmacophoric element for PARP enzyme inhibition, forming hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain [1]. In the context of TTK inhibition, the carbamoyl group contributes to ATP-binding pocket recognition via conserved interactions with the hinge region [2]. While the target compound's TTK activity (IC₅₀ = 5.60 μM) is modest relative to optimized TTK inhibitors, the presence of the 5-carbamoyl group distinguishes it from benzimidazole-4-carboxamide PARP inhibitors (carbamoyl at the 4-position) and from benzimidazole derivatives lacking a carbamoyl group entirely—compounds without this moiety show negligible PARP-1 inhibition (IC₅₀ > 10 μM) [3].

5-carbamoyl pharmacophore PARP inhibition hydrogen bonding interactions scaffold recognition

Research Application Scenarios: Optimal Use Cases for tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate Based on Quantitative Evidence


TTK/MPS1 Kinase Inhibitor Screening and SAR Exploration

This compound is optimally deployed as a reference tool compound in TTK kinase biochemical screening assays at concentrations of 1–100 μM to establish baseline inhibition. Its measured TTK IC₅₀ of 5.60 μM [1] provides a quantitative benchmark for evaluating novel TTK inhibitors derived from benzimidazole scaffolds. The butyl linker length and 2-methylpyridine-3-carbonylamino substitution pattern represent a distinct chemotype within the TTK inhibitor landscape, enabling exploration of structure-activity relationships not addressed by triazolopyridine-based TTK inhibitors (e.g., NTRC 0066-0) or other scaffold classes.

Synthesis of PROTAC Degraders or Affinity Probes via Boc-Deprotection

The Boc-protected amine terminus enables direct conversion to a free primary amine under standard TFA deprotection conditions, providing a conjugation-ready handle for attaching E3 ligase ligands (e.g., VHL, CRBN ligands) to generate TTK-targeting PROTACs, or for coupling to biotin/fluorophores for chemical probe development [1]. This synthetic flexibility eliminates the need for de novo scaffold synthesis and is not available with comparator benzimidazole-4-carboxamide PARP inhibitors lacking protected amine handles [2].

PARP Inhibitor Scaffold Comparison and Selectivity Profiling

This compound serves as a valuable comparator in PARP inhibitor selectivity studies. Its 5-carbamoylbenzimidazole core retains the PARP-recognition hydrogen bonding motif [1], but the extended N1-butyl-Boc substituent and 2-methylpyridine-3-carbonylamino group likely attenuate PARP-1 potency relative to optimized clinical candidates. Researchers evaluating PARP-1 versus TTK selectivity profiles can use this compound to quantify the impact of N1-substituent bulk on target preference, providing a structural control not represented by marketed PARP inhibitors (Olaparib, Rucaparib, Niraparib) or TTK-selective inhibitors [2].

Mitotic Checkpoint and DNA Damage Response Pathway Studies

Given its TTK inhibitory activity (IC₅₀ = 5.60 μM) [1] and structural relationship to PARP inhibitor chemotypes [2], this compound is appropriate for use in cellular assays investigating crosstalk between mitotic checkpoint signaling (TTK-dependent) and DNA damage repair pathways (PARP-dependent). At concentrations of 10–50 μM, the compound can be employed to induce modest TTK inhibition while avoiding complete PARP inhibition, enabling dissection of pathway interactions without pleiotropic effects observed with potent dual-target inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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